molecular formula C10H6ClFN2O B13302372 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde

4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde

Cat. No.: B13302372
M. Wt: 224.62 g/mol
InChI Key: QAUKMQWKBFRMOI-UHFFFAOYSA-N
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Description

4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a fluorobenzaldehyde moiety

Preparation Methods

The synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 3-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product .

Chemical Reactions Analysis

4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological context .

Comparison with Similar Compounds

4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can be compared with other pyrazole derivatives, such as:

    4-Chloro-1H-pyrazole: Lacks the fluorobenzaldehyde moiety, making it less versatile in certain applications.

    3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

    4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine:

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-3-fluorobenzaldehyde

InChI

InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H

InChI Key

QAUKMQWKBFRMOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)F)N2C=C(C=N2)Cl

Origin of Product

United States

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